molecular formula C21H24N4O2S B12129247 Methyl 4,5-dimethyl-2-{[3-(piperidin-1-yl)quinoxalin-2-yl]amino}thiophene-3-carboxylate

Methyl 4,5-dimethyl-2-{[3-(piperidin-1-yl)quinoxalin-2-yl]amino}thiophene-3-carboxylate

Cat. No.: B12129247
M. Wt: 396.5 g/mol
InChI Key: BNTUAPBWSJPKDF-UHFFFAOYSA-N
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Description

Methyl 4,5-dimethyl-2-{[3-(piperidin-1-yl)quinoxalin-2-yl]amino}thiophene-3-carboxylate is a heterocyclic compound featuring a thiophene core substituted with methyl groups, a quinoxaline-piperidine hybrid moiety, and a carboxylate ester. This compound’s synthesis likely involves multi-step reactions, including condensation and cyclization, as inferred from analogous procedures in the literature .

Properties

Molecular Formula

C21H24N4O2S

Molecular Weight

396.5 g/mol

IUPAC Name

methyl 4,5-dimethyl-2-[(3-piperidin-1-ylquinoxalin-2-yl)amino]thiophene-3-carboxylate

InChI

InChI=1S/C21H24N4O2S/c1-13-14(2)28-20(17(13)21(26)27-3)24-18-19(25-11-7-4-8-12-25)23-16-10-6-5-9-15(16)22-18/h5-6,9-10H,4,7-8,11-12H2,1-3H3,(H,22,24)

InChI Key

BNTUAPBWSJPKDF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC2=NC3=CC=CC=C3N=C2N4CCCCC4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,5-dimethyl-2-{[3-(piperidin-1-yl)quinoxalin-2-yl]amino}thiophene-3-carboxylate typically involves multi-step organic reactions:

    Formation of the Quinoxaline Moiety: The quinoxaline ring can be synthesized via the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.

    Attachment of the Piperidine Group: The piperidine group is introduced through nucleophilic substitution reactions, often using piperidine and a suitable leaving group on the quinoxaline ring.

    Construction of the Thiophene Ring: The thiophene ring is formed through cyclization reactions involving sulfur-containing reagents.

    Esterification: The final step involves esterification to introduce the methyl ester group, typically using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the quinoxaline moiety, potentially converting it to a dihydroquinoxaline derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions activated by the electron-withdrawing ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Dihydroquinoxaline derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or receptor modulators. The piperidine and quinoxaline moieties are known to interact with various biological targets, making this compound a valuable tool in drug discovery.

Medicine

Medicinally, this compound and its derivatives are explored for their potential therapeutic effects. They may exhibit activity against certain types of cancer, bacterial infections, or neurological disorders due to their ability to modulate specific biological pathways.

Industry

In industry, this compound can be used in the development of new materials, such as organic semiconductors or light-emitting diodes (LEDs), due to its electronic properties.

Mechanism of Action

The mechanism of action of Methyl 4,5-dimethyl-2-{[3-(piperidin-1-yl)quinoxalin-2-yl]amino}thiophene-3-carboxylate involves its interaction with specific molecular targets. The quinoxaline moiety can intercalate with DNA, while the piperidine group can interact with protein receptors. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s quinoxaline-piperidine moiety distinguishes it from structurally related thiophene derivatives. Key comparisons include:

Compound Name Core Structure Key Substituents Pharmacological Notes
Methyl 4,5-dimethyl-2-{[3-(piperidin-1-yl)quinoxalin-2-yl]amino}thiophene-3-carboxylate (Target) Thiophene + Quinoxaline Piperidine, methyl, carboxylate Potential kinase inhibition (inferred)
Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate Thiophene Cyano, substituted phenyl, acrylamido Antioxidant, anti-inflammatory
Ethyl 4,5-dimethyl-2-[(1-thiophen-2-ylsulfonylpiperidine-4-carbonyl)amino]thiophene-3-carboxylate Thiophene Sulfonylpiperidine, methyl, carboxylate High polar surface area (158 Ų)
Thieno[2,3-d]pyrimidin-4-one derivatives Fused thiophene-pyrimidine Trimethylene, lactam Broad pharmacological activities

Key Observations :

  • The quinoxaline-piperidine group in the target compound may enhance binding to aromatic-rich enzyme pockets compared to cyano-phenyl () or sulfonylpiperidine () groups.
  • The methyl and carboxylate substituents are conserved across analogs, suggesting their role in stabilizing molecular conformation or improving solubility .

Key Observations :

  • The target compound’s synthesis may share steps with (piperidine as a catalyst) but differs from (POCl3-driven cyclization) and (sulfonation).
  • Suzuki coupling (as in ’s fluorophenyl analog) is absent in the target’s inferred synthesis, suggesting divergent strategies for introducing aromatic groups .

Molecular Properties and Drug-Likeness

Critical physicochemical parameters:

Property Target Compound (Inferred) Cyano-phenyl Analog Sulfonylpiperidine Analog Thieno-pyrimidinone
Molecular Weight (g/mol) ~450 (estimated) ~350 456.6 ~300–400
LogP (XLogP3) ~3.5 (estimated) ~2.0 4.0 ~2.5
Polar Surface Area (Ų) ~110 (estimated) ~90 158 ~80
Rotatable Bonds ~6 ~5 7 ~4

Key Observations :

  • The sulfonylpiperidine analog () has a higher polar surface area, which may limit blood-brain barrier penetration compared to the target compound .

Bioactivity and Pharmacological Potential

  • Antioxidant/Anti-inflammatory Activity: Cyano-phenyl derivatives () show efficacy in these areas, suggesting the target’s thiophene core may confer similar properties .
  • Enzyme Inhibition: Quinoxaline moieties are associated with kinase inhibition, whereas thieno-pyrimidinones () exhibit diverse pharmacological actions, including antimicrobial activity .
  • Metabolic Stability : Fluorophenyl groups () enhance metabolic stability compared to piperidine, which may undergo CYP450-mediated oxidation .

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